molecular formula C10H14Cl4N2 B13843626 N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride

N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride

Cat. No.: B13843626
M. Wt: 304.0 g/mol
InChI Key: SQFVQNGTZGKWMA-UHFFFAOYSA-N
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Description

N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride typically involves a multi-step process. The initial step often includes the reaction of 2-chloroethylamine with 2,3-dichlorobenzene under controlled conditions to form the intermediate product. This intermediate is then further reacted with ethylenediamine in the presence of a suitable catalyst to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification steps, such as crystallization and filtration, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides and chlorinated by-products.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to cellular proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes, resulting in the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms.

Comparison with Similar Compounds

N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride can be compared with other similar compounds, such as:

  • N1-(2-Chloroethyl)-N2-(2,4-dichlorophenyl)ethane-1,2-diamine hydrochloride
  • N1-(2-Chloroethyl)-N2-(2,5-dichlorophenyl)ethane-1,2-diamine hydrochloride
  • N1-(2-Chloroethyl)-N2-(2,6-dichlorophenyl)ethane-1,2-diamine hydrochloride

These compounds share a similar core structure but differ in the position of the chlorine atoms on the phenyl ring. The unique positioning of the chlorine atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14Cl4N2

Molecular Weight

304.0 g/mol

IUPAC Name

N-(2-chloroethyl)-N'-(2,3-dichlorophenyl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C10H13Cl3N2.ClH/c11-4-5-14-6-7-15-9-3-1-2-8(12)10(9)13;/h1-3,14-15H,4-7H2;1H

InChI Key

SQFVQNGTZGKWMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NCCNCCCl.Cl

Origin of Product

United States

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